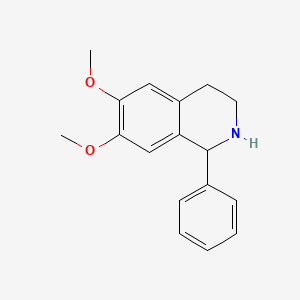

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGZWZVAJDFXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961486 | |

| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4118-36-9 | |

| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline basic properties

An In-depth Technical Guide on the Core Basic Properties of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This guide provides a detailed overview of the fundamental basic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical characteristics, relevant experimental protocols, and biological context.

Physicochemical Properties

This compound is a secondary amine with a molecular structure that confers specific chemical and physical characteristics crucial for its behavior in biological systems.[1] The core tetrahydroisoquinoline scaffold is known to be present in a wide array of bioactive compounds and established drugs.[2] The basicity of the molecule is attributed to the lone pair of electrons on the nitrogen atom within the heterocyclic ring.

A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₂ | PubChem[3] |

| Molecular Weight | 269.34 g/mol | PubChem[3] |

| pKa (Predicted) | 7.91 ± 0.40 | ChemicalBook[4] |

| Aqueous Solubility | >40.4 µg/mL (at pH 7.4) | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

Note: The pKa value is a predicted value and should be confirmed by experimental determination for precise applications.

Experimental Protocols

Accurate determination of physicochemical properties such as pKa and solubility is fundamental in drug discovery and development. Standardized protocols ensure reproducibility and reliability of the data.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a standard and reliable method for its determination.

Objective: To determine the pKa of the secondary amine group in this compound.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent if aqueous solubility is limited. The concentration is typically in the millimolar range. The ionic strength of the solution is kept constant by adding a background electrolyte, such as potassium chloride (KCl).

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a magnetic stirrer. A calibrated pH electrode and a burette containing a standardized titrant (e.g., hydrochloric acid, HCl) are immersed in the solution.

-

Titration Procedure: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the base, is identified from the point of maximum slope on the curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated (conjugate acid) and unprotonated (base) forms of the compound are equal, and thus, pH = pKa.

Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing a measure of the maximum concentration that can be achieved in a saturated solution.

Objective: To determine the intrinsic, equilibrium solubility of this compound in an aqueous medium.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, the suspension is filtered through a low-binding syringe filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Solubility Calculation: The solubility is reported in units such as µg/mL or µM, based on the quantified concentration in the saturated solution.

Visualizations: Biological Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological interactions and experimental procedures.

Potential Biological Signaling Pathway

Derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their activity as antagonists of AMPA/Kainate receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system.[5][6][7] Antagonism of these receptors can modulate neuronal excitability and is a target for anticonvulsant therapies.

Caption: Putative antagonism of AMPA/Kainate receptors by the compound.

Experimental Workflow: Equilibrium Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H19NO2 | CID 151186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXY-PHENYL)-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 33033-84-0 [amp.chemicalbook.com]

- 5. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-Phenyl-Tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) core is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its unique three-dimensional structure provides a versatile scaffold for the development of therapeutic agents targeting a range of physiological systems. This technical guide provides an in-depth exploration of the discovery and history of P-THIQ derivatives, detailing their synthesis, key pharmacological activities, and the experimental methodologies used to elucidate their functions. We present a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Historical Perspective: From Classic Reactions to Modern Therapeutics

The journey of 1-phenyl-tetrahydroisoquinoline derivatives is intrinsically linked to the development of fundamental reactions in organic chemistry. The late 19th and early 20th centuries saw the advent of two pivotal synthetic methods that laid the groundwork for the construction of the tetrahydroisoquinoline core:

-

The Bischler-Napieralski Reaction (1893): This intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent provided an early pathway to 3,4-dihydroisoquinolines, which could then be reduced to the corresponding tetrahydroisoquinolines.[2]

-

The Pictet-Spengler Reaction (1911): This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[2] This method proved to be highly versatile and remains a cornerstone for the synthesis of this heterocyclic system.

While the core structure was accessible, the exploration of 1-phenyl substituted derivatives as pharmacological agents began to gain momentum in the mid-20th century. Early investigations into synthetic tetrahydroisoquinolines revealed a broad spectrum of biological activities, including potential anticonvulsant and analgesic properties.[1] A significant milestone was the discovery that the (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of Solifenacin, a potent muscarinic receptor antagonist used for the treatment of overactive bladder.[3][4][5][6] This discovery spurred further interest in the chiral synthesis and pharmacological evaluation of P-THIQ derivatives, leading to the identification of compounds with a diverse range of therapeutic applications.

Key Biological Activities and Mechanisms of Action

1-Phenyl-tetrahydroisoquinoline derivatives have demonstrated a remarkable diversity of biological activities, targeting various receptors and enzymes. The following sections delve into some of the most significant and well-characterized pharmacological effects of this compound class.

Anticonvulsant Activity and AMPA Receptor Antagonism

A significant number of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent anticonvulsants.[7] Their mechanism of action is often attributed to the non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[9][10] Overactivation of these receptors is implicated in the pathophysiology of epilepsy.

dot

Anticancer Activity via Tubulin Polymerization Inhibition

Certain 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have emerged as potent anticancer agents by targeting the microtubule network.[11][12] They function as tubulin polymerization inhibitors, binding to tubulin and preventing its assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[13]

dot

Inhibition of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)

Derivatives of N-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[14] This enzyme plays a crucial role in the biosynthesis of steroid hormones by catalyzing the conversion of the less potent estrogen, estrone, to the highly potent estradiol.[15][16] Inhibition of 17β-HSD1 is a promising therapeutic strategy for estrogen-dependent diseases such as breast cancer and endometriosis.[17]

dot

Dopamine Receptor Antagonism

The 1-phenyl-tetrahydroisoquinoline scaffold has been extensively explored for its interaction with dopamine receptors.[18][19] Certain derivatives act as antagonists at D1 and D2 dopamine receptors, which are G protein-coupled receptors involved in various neurological processes.[20] This activity makes them valuable research tools and potential therapeutic agents for disorders involving dopaminergic dysfunction.

dot

Quantitative Data Summary

The following tables summarize key quantitative data for various 1-phenyl-tetrahydroisoquinoline derivatives, providing a comparative overview of their potency across different biological targets.

Table 1: Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound | Substituent on 1-Phenyl Ring | ED₅₀ (mg/kg, i.p.) in MES test | Reference |

| 20 | 4-Cl | 1.0 - 10 | [7] |

| 25 | 3,4-di-Cl | 1.0 - 10 | [7] |

MES: Maximal Electroshock Seizure Test

Table 2: Tubulin Polymerization Inhibitory Activity and Cytotoxicity

| Compound | Substituent on 1-Phenyl Ring | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) against HeLa cells | Reference |

| 5n | 3-OH, 4-OCH₃ | Not specified, but potent | 0.08 | [11][12] |

| 3c | 3-OH | 6.6 ± 0.3 | Not specified | [20] |

Table 3: 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

| Compound | Substituent Pattern | IC₅₀ (nM) | Reference |

| Lead Compound | N-(4'-chlorophenyl), 6-hydroxy, lipophilic C1/C4 substitution | ~350 (racemate) | [14] |

Table 4: Dopamine Receptor Binding Affinity

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| Br-BTHIQ (33) | D₄ | 13.8 | [2] |

| D₃ | 197 | [2] | |

| D₂ | 286 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1-phenyl-tetrahydroisoquinoline derivatives.

General Procedure for Pictet-Spengler Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.[2]

Workflow Diagram

dot

Materials:

-

β-phenylethylamine derivative

-

Substituted benzaldehyde

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and chromatography

Procedure:

-

Dissolve the β-phenylethylamine derivative (1.0 eq) and the substituted benzaldehyde (1.1 eq) in the anhydrous solvent.

-

Add the acid catalyst (e.g., 1.0-2.0 eq of TFA) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative.

In Vitro Tubulin Polymerization Assay

This protocol describes a spectrophotometric assay to measure the effect of test compounds on tubulin polymerization.[12]

Workflow Diagram

dot

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP) solution

-

Test compound (1-phenyl-tetrahydroisoquinoline derivative)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare solutions of the test compound and controls at various concentrations.

-

In a 96-well plate, add the polymerization buffer and the test compound or control to each well.

-

Add the purified tubulin solution to each well and incubate on ice.

-

Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time.

-

Plot the absorbance versus time to generate polymerization curves.

-

Calculate the IC₅₀ value of the test compound by analyzing the inhibition of tubulin polymerization at different concentrations.

Competitive Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a method for determining the binding affinity (Kᵢ) of a test compound for dopamine receptors using a competitive radioligand binding assay.[17][18]

Workflow Diagram

dot

Materials:

-

Membrane preparations from cells expressing the dopamine receptor of interest (e.g., D₁ or D₂)

-

Radioligand specific for the receptor (e.g., [³H]SCH23390 for D₁, [³H]Spiperone for D₂)

-

Test compound (1-phenyl-tetrahydroisoquinoline derivative)

-

Non-specific binding control (e.g., a high concentration of a known antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, membrane preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 1-phenyl-tetrahydroisoquinoline scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its origins in classical organic synthesis to its current status as a key component of modern medicines, the journey of P-THIQ derivatives highlights the power of this privileged structure in medicinal chemistry. The diverse range of biological activities, including anticonvulsant, anticancer, and endocrine-modulating effects, underscores the potential for further exploration and development.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Further refinement of SAR and QSAR models will enable the rational design of more potent and selective derivatives.[21][22]

-

Enantioselective Synthesis: The development of more efficient and scalable methods for the synthesis of enantiomerically pure P-THIQs is crucial, as the biological activity of these compounds is often stereospecific.

-

Exploration of New Biological Targets: The versatility of the P-THIQ scaffold suggests that it may interact with other, as-yet-unidentified biological targets, opening new avenues for therapeutic intervention.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising lead compounds are essential for their translation into clinical candidates.

The rich history and demonstrated therapeutic potential of 1-phenyl-tetrahydroisoquinoline derivatives ensure that this remarkable scaffold will continue to be a focal point of research and development in the quest for new and improved medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. WO2008011462A2 - Process for preparing solifenacin and its salts - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2406257B1 - A new method for the preparation of solifenacin and new intermediate thereof - Google Patents [patents.google.com]

- 7. revista.iq.unesp.br [revista.iq.unesp.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. AMPA receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 21. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]

- 22. In silico quantitative structure-activity relationship studies on P-gp modulators of tetrahydroisoquinoline-ethyl-phenylamine series - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Scaffold: A Privileged Framework in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetically derived molecules, positioning it as a "privileged scaffold" in the field of medicinal chemistry.[1][2][3] Its inherent structural rigidity, three-dimensional character, and the presence of a basic nitrogen atom make it an ideal framework for interacting with a diverse range of biological targets. This has led to the development of numerous THIQ-containing compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[4][5] This technical guide provides a comprehensive overview of the biological significance of the THIQ scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Broad Pharmacological Spectrum of Tetrahydroisoquinoline Derivatives

The versatility of the THIQ scaffold has been exploited to develop potent and selective modulators of various biological targets. This has translated into a wide range of therapeutic applications, from oncology to neurodegenerative diseases and infectious agents.

Anticancer Activity

The THIQ framework is a cornerstone in the design of novel anticancer agents.[2][6] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and DNA replication, as well as the modulation of critical signaling pathways.

One of the key mechanisms of action for THIQ-based anticancer agents is the inhibition of enzymes crucial for cancer cell proliferation. For instance, certain THIQ derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[7][8] DHFR is essential for the synthesis of nucleotides, and its inhibition leads to the disruption of DNA replication and cell death.[8] CDK2, a key regulator of the cell cycle, is often overactive in cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.[7][8]

Furthermore, some THIQ derivatives have been shown to target the Kirsten rat sarcoma viral oncogene homolog (KRas), a frequently mutated oncogene in various cancers.[9][10] Inhibition of KRas signaling pathways can effectively suppress tumor growth.[9][10] The anticancer activity of selected THIQ derivatives is summarized in the table below.

Table 1: Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives

| Compound | Target/Cell Line | Activity | IC50 Value | Reference |

| Compound 7e | A549 (Lung Cancer) | Cytotoxicity | 0.155 µM | [7] |

| Compound 7e | CDK2 | Enzyme Inhibition | 0.149 µM | [7] |

| Compound 8d | MCF7 (Breast Cancer) | Cytotoxicity | 0.170 µM | [7] |

| Compound 8d | DHFR | Enzyme Inhibition | 0.199 µM | [7] |

| GM-3-18 | KRas Inhibition (Colon Cancer Cell Lines) | KRas Inhibition | 0.9 - 10.7 µM | [9] |

| GM-3-121 | MCF-7 (Breast Cancer) | Cytotoxicity | 0.43 µg/mL | [9] |

| GM-3-121 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.37 µg/mL | [9] |

| GM-3-121 | Ishikawa (Endometrial Cancer) | Cytotoxicity | 0.01 µg/mL | [9] |

| 4ag | SNB19 (Glioblastoma) | Cytotoxicity | 38.3 µM | [11][12] |

| 4ag | LN229 (Glioblastoma) | Cytotoxicity | 40.6 µM | [11][12] |

| Compound 15 | MCF-7 (Breast Cancer) | Cytotoxicity | 15.16 µM | [13] |

| Compound 15 | HepG-2 (Liver Cancer) | Cytotoxicity | 18.74 µM | [13] |

| Compound 15 | A549 (Lung Cancer) | Cytotoxicity | 18.68 µM | [13] |

Neuroprotective Effects

Certain THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease.[1][14][15] The mechanism of their neuroprotective action is often multifaceted, involving the scavenging of free radicals and the modulation of glutamatergic neurotransmission. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect neurons from glutamate-induced excitotoxicity by acting as an antagonist of the NMDA receptor.[1] This compound also exhibits free radical scavenging properties, further contributing to its neuroprotective effects.[1]

Antimicrobial and Other Activities

The THIQ scaffold has also been incorporated into compounds with potent antimicrobial activity. These derivatives can act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication and repair.[16][17] Beyond their anticancer and neuroprotective roles, THIQ derivatives have been investigated for a range of other biological activities, including anti-HIV, anti-inflammatory, and as modulators of sigma receptors.[5][18] For instance, some THIQs act as potent inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[19]

Key Signaling Pathways Modulated by Tetrahydroisoquinolines

The diverse biological activities of THIQ derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these interactions is crucial for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.[5] Certain THIQ derivatives, such as CKD-712, have been shown to exert their anticancer and anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5][18] This is often achieved by inhibiting the activation of NF-κB, thereby preventing the transcription of its target genes, which include pro-inflammatory cytokines and proteins involved in cell survival and metastasis.[5]

Apoptosis Induction

Many anticancer agents, including THIQ derivatives, induce cell death through the process of apoptosis, or programmed cell death.[11][12][20] This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some THIQs have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.[11][12]

Experimental Protocols

The synthesis and biological evaluation of THIQ derivatives involve a range of standard and specialized laboratory techniques. This section provides detailed protocols for key experiments.

Synthesis of the Tetrahydroisoquinoline Scaffold

Two of the most common methods for synthesizing the THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[21]

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[22]

-

Reactants: A β-phenylethylamine derivative and an aldehyde (e.g., formaldehyde).

-

Reagents and Conditions: A protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid) in a suitable solvent (e.g., methanol, toluene) at temperatures ranging from room temperature to reflux.

-

Procedure:

-

Dissolve the β-phenylethylamine in the chosen solvent.

-

Add the aldehyde to the solution.

-

Add the acid catalyst and stir the reaction mixture at the appropriate temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Bischler-Napieralski Reaction

This method involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[23][24][25]

-

Reactants: A β-phenylethylamide.

-

Reagents and Conditions: A dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent (e.g., toluene, acetonitrile) at elevated temperatures. The subsequent reduction is typically carried out using sodium borohydride (NaBH₄).

-

Procedure:

-

Cyclization:

-

Dissolve the β-phenylethylamide in the solvent.

-

Add the dehydrating agent portion-wise while stirring.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully quench with ice-water.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the dihydroisoquinoline with an organic solvent.

-

Dry and concentrate the organic layer.

-

-

Reduction:

-

Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., methanol).

-

Add sodium borohydride portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for a few hours.

-

Quench the reaction with water and extract the THIQ product.

-

Purify the final product by column chromatography.

-

-

Biological Evaluation Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][26][27]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the THIQ compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Enzyme Inhibition Assays

-

DHFR Inhibition Assay: [2][6][28][29][30]

-

Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme.

-

Add the THIQ inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate, dihydrofolic acid.

-

Immediately measure the decrease in absorbance at 340 nm in a kinetic mode.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

-

-

CDK2 Kinase Assay: [3][10][31][32][33]

-

Principle: CDK2 activity is measured by quantifying the phosphorylation of a specific substrate (e.g., Histone H1, a peptide substrate). This can be done using various methods, including radioactivity (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

-

Procedure (Luminescence-based):

-

Set up the kinase reaction with CDK2/Cyclin A, the substrate, and ATP in a reaction buffer.

-

Add the THIQ inhibitor at various concentrations.

-

Incubate the reaction to allow for phosphorylation.

-

Add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add a detection reagent that converts the ADP produced into a luminescent signal.

-

Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value.

-

-

-

HIV-1 Reverse Transcriptase Inhibition Assay: [19][34][35][36][37]

-

Principle: This assay measures the ability of the inhibitor to block the synthesis of DNA from an RNA template by HIV-1 RT. This is often done using a non-radioactive ELISA-based method where the newly synthesized DNA is labeled and detected colorimetrically or with fluorescence.

-

Procedure (ELISA-based):

-

A template-primer hybrid is immobilized on a microplate.

-

The reaction mixture containing dNTPs (including a labeled dUTP) and HIV-1 RT is added in the presence or absence of the THIQ inhibitor.

-

After incubation, the plate is washed, and an antibody conjugate that binds to the incorporated label is added.

-

A substrate is then added to produce a colorimetric or fluorescent signal that is proportional to the RT activity.

-

The signal is measured, and the IC50 value is determined.

-

-

-

DNA Gyrase Inhibition Assay: [16][17][38][39]

-

Principle: The assay measures the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis.

-

Procedure:

-

Set up the reaction with relaxed plasmid DNA, DNA gyrase, and ATP in an assay buffer.

-

Add the THIQ inhibitor at various concentrations.

-

Incubate the reaction to allow for supercoiling.

-

Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

-

The inhibition of supercoiling is visualized by the decrease in the amount of the supercoiled DNA band.

-

-

Conclusion

The tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform in drug discovery and development. Its widespread presence in nature and the relative ease of its synthesis have made it an attractive starting point for the design of novel therapeutic agents. The diverse range of biological activities exhibited by THIQ derivatives, from potent anticancer and neuroprotective effects to antimicrobial properties, underscores the importance of this privileged structure. Future research will undoubtedly continue to explore the vast chemical space around the THIQ core, leading to the development of next-generation therapeutics with improved efficacy and safety profiles. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this exciting and impactful field.

References

- 1. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CKD-712, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, Inhibits the NF-κB Activation and Augments Akt Activation during TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 23. Bischler-Napieralski Reaction [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. organicreactions.org [organicreactions.org]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. assaygenie.com [assaygenie.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.sg]

- 32. media.cellsignal.com [media.cellsignal.com]

- 33. promega.com [promega.com]

- 34. benchchem.com [benchchem.com]

- 35. xpressbio.com [xpressbio.com]

- 36. profoldin.com [profoldin.com]

- 37. xpressbio.com [xpressbio.com]

- 38. topogen.com [topogen.com]

- 39. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis methodologies, and key biological activities of the versatile tetrahydroisoquinoline derivative, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identifiers and Properties

This compound is a well-characterized synthetic compound belonging to the tetrahydroisoquinoline class of molecules, a scaffold present in numerous biologically active natural products and pharmaceutical agents.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4118-36-9 (for the free base)[1][2] |

| CAS Number | 63768-20-7 (for the hydrochloride salt)[3][4][5] |

| PubChem CID | 151186[6] |

| Molecular Formula | C₁₇H₁₉NO₂[1][2][6] |

| Molecular Weight | 269.34 g/mol [1] |

| InChI | InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3[6] |

| InChIKey | GZGZWZVAJDFXJK-UHFFFAOYSA-N[6] |

| SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC[6] |

Synthetic Methodologies

The synthesis of the 1-phenyl-tetrahydroisoquinoline scaffold can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and stereochemistry.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of 1-phenyl substituted analogs, benzaldehyde or a substituted benzaldehyde is used. The reaction is particularly effective when the aromatic ring of the β-arylethylamine is activated with electron-donating groups, such as methoxy groups.

Experimental Protocol: Microwave-Assisted Pictet-Spengler Reaction

This protocol describes a rapid, high-yield synthesis of this compound.

-

Reaction Setup: In a microwave-safe vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq), benzaldehyde (1.05 eq), and trifluoroacetic acid (TFA) as the catalyst.

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a suitable temperature and time (e.g., 15 minutes) to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous base to neutralize the acid.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound. A reported yield for a similar reaction is as high as 98%.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for constructing the isoquinoline core. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.

Experimental Protocol: Bischler-Napieralski Synthesis

-

Amide Formation: First, the corresponding β-phenylethylamide is prepared by reacting 2-(3,4-dimethoxyphenyl)ethylamine with benzoyl chloride in the presence of a base.

-

Cyclization: The resulting amide is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., toluene or acetonitrile) and heated to reflux. This promotes the cyclodehydration to the 3,4-dihydroisoquinoline.

-

Reduction: The intermediate dihydroisoquinoline is subsequently reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄).

-

Purification: The final product is purified by crystallization or column chromatography.

Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

A more recent and versatile approach combines the Petasis three-component reaction with a subsequent Pomeranz–Fritsch–Bobbitt cyclization. This strategy is particularly useful for the synthesis of 1-carboxy-substituted tetrahydroisoquinolines, which can be further modified.

Experimental Workflow

Petasis and Pomeranz–Fritsch–Bobbitt Synthesis Workflow

Experimental Protocol: A Combined Approach

-

Petasis Reaction: A chiral aminoacetaldehyde acetal (derived from an amino alcohol), a boronic acid (e.g., phenylboronic acid), and glyoxylic acid are reacted together in a suitable solvent. This three-component reaction forms a chiral N-substituted amino acid derivative.

-

Pomeranz–Fritsch–Bobbitt Cyclization: The product from the Petasis reaction is then subjected to acid-catalyzed cyclization. This step constructs the tetrahydroisoquinoline ring system, yielding the 1-carboxylic acid derivative.

Biological Activities and Experimental Data

Derivatives of this compound have been investigated for a range of biological activities, highlighting their potential as scaffolds for drug discovery.

P-glycoprotein (P-gp) Inhibition

Several 1-phenyl-tetrahydroisoquinoline derivatives have demonstrated potent inhibitory activity against P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer.

| Compound | P-gp Inhibition IC₅₀ (µM) | Cell Line | Assay Method |

| Derivative 1 | < 0.5 | MDCK-MDR1 | Calcein-AM Efflux |

| Derivative 2 | 0.45 | MDCK-MDR1 | Calcein-AM Efflux |

| Verapamil (Control) | ~50 | MCF7R | Rhodamine 123 Accumulation |

Experimental Protocol: Rhodamine 123 Efflux Assay for P-gp Inhibition

This flow cytometry-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

-

Cell Preparation: P-gp-overexpressing cells (e.g., MDCK-MDR1 or MES-SA/DX5) are cultured to 70-80% confluency, harvested, and resuspended in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Treatment: Aliquots of the cell suspension are pre-incubated with various concentrations of the test compound (or a known inhibitor like verapamil as a positive control) for 30 minutes at 37°C.

-

Substrate Loading: Rhodamine 123 is added to a final concentration of 50-200 ng/mL, and the cells are incubated for another 30-60 minutes at 37°C, protected from light.

-

Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

-

Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp efflux.

Dopamine D1 Receptor Antagonism

The 1-phenyl-tetrahydroisoquinoline scaffold is structurally related to known dopamine receptor ligands. Certain derivatives have been evaluated for their affinity and functional activity at the dopamine D1 receptor.

| Compound | D₁ Receptor Binding Affinity (Kᵢ, nM) |

| Derivative 3 | ~1-10 (High Affinity) |

| Derivative 4 | ~10-100 (Moderate Affinity) |

Experimental Protocol: Dopamine D1 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to antagonize the dopamine-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the D1 receptor.

-

Cell Culture: A cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293) is used.

-

Antagonist Incubation: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Dopamine is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for an additional period (e.g., 30 minutes).

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay or a reporter gene assay (e.g., GloSensor™).

-

Data Analysis: The ability of the test compound to inhibit the dopamine-induced cAMP production is quantified, and an IC₅₀ value is determined.

Modulation of the IL-6 Signaling Pathway

Recent studies have implicated a derivative of this scaffold, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), in the attenuation of colon carcinogenesis by blocking IL-6 mediated signals.

Signaling Pathway Diagram

Proposed Mechanism of Action on the IL-6/JAK2/STAT3 Pathway

Experimental Protocol: Western Blot Analysis of JAK/STAT Signaling

This protocol outlines the general steps to assess the phosphorylation status of key proteins in the JAK/STAT pathway in response to treatment with a tetrahydroisoquinoline derivative.

-

Cell Treatment: Cancer cells (e.g., colon cancer cell lines) are treated with the tetrahydroisoquinoline derivative at various concentrations and for different time points. A positive control, such as IL-6 stimulation, is also included.

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of JAK2 and STAT3.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation levels of JAK2 and STAT3.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with demonstrated potential in several therapeutic areas, including oncology and neurology. The synthetic accessibility of this core structure, coupled with its diverse biological activities, makes it an attractive starting point for the design and development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the potential of this versatile class of compounds.

References

- 1. Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and Related Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for key 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, with a focus on providing a representative understanding of the spectral characteristics of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of a complete, published dataset for the unsubstituted title compound, this document presents the comprehensive spectroscopic data for a closely related analogue, Methyl this compound-3-carboxylate. This analogue provides valuable insight into the expected spectral features of the core structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl this compound-3-carboxylate. This data is instrumental in the structural elucidation and characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data for Methyl this compound-3-carboxylate [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 – 7.11 | m | 5H | Phenyl group protons |

| 6.57 | s | 1H | Aromatic CH (isoquinoline) |

| 6.10 | s | 1H | Aromatic CH (isoquinoline) |

| 5.02 | s | 1H | C1-H |

| 3.79 | s | 4H | Overlapping signals (likely OCH₃ and other protons) |

| 3.70 | s | 3H | OCH₃ |

| 3.52 | s | 3H | OCH₃ |

| 3.01 | s | 2H | CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for Methyl this compound-3-carboxylate [1]

| Chemical Shift (δ) ppm | Assignment |

| 172.96 | C=O (ester) |

| 147.76 | Aromatic C-O |

| 147.41 | Aromatic C-O |

| 143.87 | Aromatic C |

| 130.22 | Aromatic C |

| 129.04 | Aromatic CH |

| 128.59 | Aromatic CH |

| 127.84 | Aromatic CH |

| 126.07 | Aromatic C |

| 111.31 | Aromatic CH |

| 110.56 | Aromatic CH |

| 62.85 | C1 |

| 56.54 | OCH₃ |

| 55.89 | OCH₃ |

| 55.84 | OCH₃ |

| 52.18 | CH |

| 32.22 | CH₂ |

Table 3: IR and Mass Spectrometry Data for Methyl this compound-3-carboxylate [1]

| Spectroscopic Technique | Key Peaks/Values |

| IR (neat) ν_max (cm⁻¹) | 2928, 2600, 1746, 1516, 1250, 1123, 727 |

| Mass Spectrometry | Molecular Ion (M⁺) data for the unsubstituted 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline is reported as m/z 269.[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

A solution of the sample (e.g., Methyl this compound-3-carboxylate) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy[1]

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a neat sample, a small amount of the compound is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the resulting ions is then measured.

Visualizations

Pictet-Spengler Synthesis of 1-Phenyl-Tetrahydroisoquinolines

The Pictet-Spengler reaction is a fundamental method for the synthesis of tetrahydroisoquinolines. The general workflow involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4]

Caption: General workflow for the Pictet-Spengler synthesis of 1-phenyl-tetrahydroisoquinolines.

General Analytical Workflow for Isoquinoline Alkaloid Characterization

The characterization of isoquinoline alkaloids from natural or synthetic sources typically follows a standardized analytical workflow to ensure purity and confirm the chemical structure.

References

- 1. (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. The Pictet-Spengler Reaction [ebrary.net]

Review of 1,2,3,4-tetrahydroisoquinoline alkaloids in nature

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline Alkaloids in Nature

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) alkaloids are a large and structurally diverse class of nitrogen-containing secondary metabolites widely distributed in nature, particularly in plants and even found in mammalian species.[1][2][3] The THIQ scaffold is a core component of over 2,500 known benzylisoquinoline alkaloids (BIAs) and serves as a fundamental motif in numerous natural products.[4][5] These compounds have garnered significant attention from the scientific community due to their intricate structural features and a broad spectrum of potent biological and pharmacological activities.[1][5] Their activities range from antitumor, antibacterial, and antiviral to having significant effects on the central nervous system, making them valuable templates for drug discovery and development.[2][6] This guide provides a comprehensive overview of the natural sources, biosynthesis, biological activities, and key experimental methodologies associated with 1,2,3,4-tetrahydroisoquinoline alkaloids.

Natural Sources and Distribution

THIQ alkaloids are predominantly found in a variety of plant families. The most notable sources include the Cactaceae (cacti), Papaveraceae (poppy), Berberidaceae (barberry), and Menispermaceae families.[5][7] Simple THIQs are often isolated from cactus species, which contain both β-phenylethylamine precursors and the resulting alkaloids.[7] More complex derivatives, such as the benzylisoquinolines, are famously derived from opium poppy (Papaver somniferum).[5]

| Alkaloid | Natural Source(s) | Key Biological Activity |

| Salsolidine | Salsola richteri | Antihypertensive |

| Calycotomine | Calycotome villosa | Not specified |

| Cryptostylines I, II, III | Cryptostylis fulva (Orchid) | Pharmacological probes for nervous system peptides[4] |

| Ancistrobrevine E-J | Ancistrocladus abbreviatus | Antiplasmodial, Anticancer (PANC-1)[2] |

| (-)-Salsolinol-1-carboxylic acid | Mammalian species | Potential role in neurodegenerative diseases |

| Peyoruvic acid | Cacti (Lophophora williamsii) | Precursor to other alkaloids |

| Tetrahydropalmatine | Corydalis species | Analgesic, Sedative |

Biosynthesis

The biosynthesis of the 1,2,3,4-tetrahydroisoquinoline core in nature is primarily achieved through the Pictet-Spengler reaction.[1][7] This key enzymatic reaction involves the condensation of a β-phenylethylamine, such as dopamine, with an aldehyde or keto acid.[5][7] The reaction requires an electron-rich aromatic ring to facilitate the electrophilic aromatic substitution that closes the isoquinoline ring system.[7] In the biosynthesis of most benzylisoquinoline alkaloids, the enzyme norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the central precursor to thousands of other alkaloids.[4] Subsequent modifications by enzymes like methyltransferases and cytochrome P450s lead to a vast diversity of THIQ structures.[4]

Caption: General biosynthetic pathway of THIQ alkaloids via the Pictet-Spengler reaction.

Biological and Pharmacological Activities

THIQ alkaloids and their synthetic analogs exhibit a remarkable range of biological activities, making them a focal point in medicinal chemistry.[1][6] Their therapeutic potential spans various domains, including infectious diseases, cancer, and neurological disorders.[1]

Key Activities:

-

Antitumor: Several THIQ-containing natural products, such as Saframycin A and Ecteinascidin 743, are potent antitumor antibiotics.[1][5]

-

Antibacterial: THIQ analogs have shown efficacy against various bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Some analogs inhibit the bacterial ATP synthase enzyme.[1]

-

Antiviral, Antifungal, and Antiparasitic: The THIQ scaffold is present in compounds with activity against viruses, fungi, and parasites like Leishmania and Plasmodium falciparum.[1][2]

-

Neuropharmacological: Certain THIQs act as antagonists for orexin receptors, which are involved in regulating sleep and addiction, while others are investigated for their potential in treating Parkinson's disease and Alzheimer's.[2][3]

-

Cardiovascular: Synthetic THIQ derivatives have been characterized for their effects on the cardiovascular system, including acting as α1-adrenoceptor antagonists.[8]

| Compound/Analog | Target/Assay | Activity (IC₅₀ / MIC) | Reference |

| Compound 143 (Synthetic THIQ) | Mycobacterium smegmatis ATP synthase | IC₅₀ = 1.8 µg/mL | [1] |

| Compound 9 (Synthetic Benzyl-THIQ) | Tetracycline-resistant MRSA | MIC = 10 - 64 µg/mL | [9] |

| Compound 5e (Synthetic Benzyl-THIQ) | Tetracycline-resistant MRSA | MIC = 10 - 64 µg/mL | [9] |

| YS 51 (Synthetic THIQ) | α1-Adrenoceptor antagonism (pA₂) | pA₂ = 6.05 | [8] |

| YS 55 (Synthetic THIQ) | α1-Adrenoceptor antagonism (pA₂) | pA₂ = 5.88 | [8] |

Experimental Protocols

Isolation and Purification of Natural THIQ Alkaloids

The isolation of THIQ alkaloids from natural sources typically involves solvent extraction followed by chromatographic separation. The protocol for isolating calycotomine from Calycotome Villosa seeds serves as a representative example.[10]

Methodology:

-

Extraction: Dried and powdered plant material (e.g., seeds) is subjected to extraction with a solvent like methanol.

-

Acid-Base Partitioning: The crude methanol extract is concentrated, dissolved in an acidic aqueous solution (e.g., 2% H₂SO₄), and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds.

-

Alkaloid Precipitation: The aqueous phase is made alkaline (e.g., with NH₄OH) to precipitate the crude alkaloid fraction.

-

Chromatography: The crude alkaloid fraction is subjected to column chromatography (e.g., over silica gel) with a gradient of solvents (e.g., dichloromethane/methanol) to separate the individual compounds.

-

Purification: Final purification is often achieved by recrystallization from a suitable solvent (e.g., methanol) to yield the pure alkaloid.[10]

Caption: General experimental workflow for the isolation of THIQ alkaloids from plants.

Structural Elucidation

Once isolated, the structure of a novel THIQ alkaloid is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and molecular formula of the compound (e.g., m/z 224 [M+H]⁺ for calycotomine).[10]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their chemical environments, and their connectivity.[10]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy identifies functional groups (e.g., O-H, N-H, C-O bands), while UV spectroscopy reveals information about the chromophore system.[10]

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and its absolute stereochemistry.[10]

Chemical Synthesis

The THIQ core is a popular target for synthetic chemists. Two classical and widely used methods for its construction are the Pictet-Spengler and Bischler-Napieralski reactions.[1]

-

Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. It is a powerful method for creating the THIQ skeleton in a single step.[1]

-

Bischler-Napieralski Reaction: This two-step process begins with the acylation of a β-phenylethylamine to form an N-acyl derivative. This intermediate is then cyclized using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline, which is subsequently reduced (e.g., with NaBH₄) to the final 1,2,3,4-tetrahydroisoquinoline.[1]

Caption: Key synthetic routes for constructing the THIQ scaffold.

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroisoquinoline alkaloids represent a vast and invaluable resource of natural products with significant therapeutic potential.[11] The diverse biological activities associated with the THIQ scaffold continue to inspire research in medicinal chemistry and drug development.[1][3] Advances in elucidating their biosynthetic pathways are now enabling the heterologous biosynthesis of these complex molecules in engineered microorganisms, which could provide a sustainable alternative to chemical synthesis or extraction from rare natural sources.[12] Future research will likely focus on the discovery of novel THIQ alkaloids from unexplored natural sources, the synthesis of new analogs with improved potency and selectivity, and a deeper understanding of their mechanisms of action to develop next-generation therapeutic agents.[2][3]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03773J [pubs.rsc.org]

- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 1-Substituted Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1-substituted tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid structure, combined with the potential for diverse substitutions at the 1-position, allows for the fine-tuning of pharmacological activity across a wide range of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-substituted THIQs, focusing on their interactions with key protein targets implicated in various disease states. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Dopaminergic Activity: Modulating Neurotransmission

A significant area of investigation for 1-substituted THIQs has been their activity at dopamine receptors, particularly the D1 and D2 subtypes. These receptors are crucial for regulating motor control, motivation, and cognition, making them important targets for neurological and psychiatric disorders.

Quantitative Structure-Activity Relationship Data

The affinity of 1-aryl-6,7-dihydroxy-tetrahydroisoquinolines for dopamine D1 and D2 receptors is highly dependent on the substitution pattern on the 1-aryl group. The following table summarizes the binding affinities (Ki) of a series of analogs.

| Compound | 1-Aryl Substituent | D1 Ki (nM) | D2 Ki (nM) |

| 4a | Phenyl | 476 ± 136 | 148 ± 32 |

| 4b | 4-Methylphenyl | >10000 | 114 ± 20 |

| 4c | 4-(Methylthio)phenyl | 2960 ± 350 | 31 ± 5 |

| 4d | 4-Chlorophenyl | 1160 ± 180 | 127 ± 15 |

| 4e | 4-Fluorophenyl | 1230 ± 150 | 135 ± 25 |

| 4f | 4-Methoxyphenyl | 2450 ± 300 | 250 ± 40 |

| 4g | 3,4-Dichlorophenyl | 980 ± 120 | 95 ± 12 |

Data compiled from studies on 1-aryl substituted tetrahydroisoquinolines.[1][2]

SAR Insights:

-

Generally, all tested tetrahydroisoquinolines displayed a higher affinity for the D2 receptor compared to the D1 receptor.[1]

-

The presence of a thiomethyl group at the 4-position of the 1-phenyl ring (compound 4c ) resulted in a significant increase in D2 receptor affinity, with a Ki value of 31 nM, making it one of the most potent 1-aryl-6,7-dihydroxy-tetrahydroisoquinoline derivatives reported for D2 affinity.

-

Electron-withdrawing groups, such as chloro and fluoro, at the 4-position of the 1-phenyl ring were well-tolerated and maintained good D2 receptor affinity.

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines the determination of binding affinity of test compounds to dopamine D1 and D2 receptors using radioligand displacement assays.

Materials:

-

Membrane Preparations: Rat striatal membranes expressing dopamine D1 and D2 receptors.

-

Radioligands: [³H]SCH23390 (for D1 receptors) and [³H]raclopride (for D2 receptors).[3]

-

Non-specific Binding Control: (+)-Butaclamol (10 µM).[3]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]

-

Test Compounds: 1-substituted tetrahydroisoquinoline derivatives.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Incubation: In a 96-well plate, incubate the rat striatal membrane preparation (20-40 µg protein) with the radioligand ([³H]SCH23390 for D1, [³H]raclopride for D2) and various concentrations of the test compound.

-

Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol)).

-

Equilibration: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine receptor signaling cascade and the workflow for the binding assay.

References

- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract